3,4-diethoxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
3,4-diethoxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of a hydrazine derivative with a carbon disulfide derivative under basic conditions.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced through a nucleophilic substitution reaction using a suitable phenylethyl halide.
Formation of the Benzamide Moiety: The final step involves the reaction of the thiadiazole derivative with 3,4-diethoxybenzoic acid or its derivatives in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group of the benzamide moiety, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
3,4-diethoxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly for its antimicrobial, antioxidant, and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also induce oxidative stress in microbial cells, leading to their death. In cancer cells, it can interfere with cell division and induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide
- 3,4-diethoxy-N-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]benzamide
- 3,4-diethoxy-N-[5-(2-phenylethyl)-1,3,4-triazol-2-yl]benzamide
Uniqueness
3,4-diethoxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of both the thiadiazole ring and the diethoxy-substituted benzamide moiety. This combination imparts specific chemical and biological properties that are not observed in similar compounds. For example, the thiadiazole ring enhances its antimicrobial activity, while the diethoxy groups improve its solubility and stability.
Properties
Molecular Formula |
C21H23N3O3S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
3,4-diethoxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C21H23N3O3S/c1-3-26-17-12-11-16(14-18(17)27-4-2)20(25)22-21-24-23-19(28-21)13-10-15-8-6-5-7-9-15/h5-9,11-12,14H,3-4,10,13H2,1-2H3,(H,22,24,25) |
InChI Key |
DOCUGKLEMQIJQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)CCC3=CC=CC=C3)OCC |
Origin of Product |
United States |
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